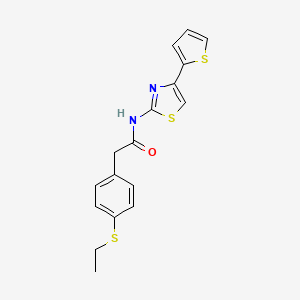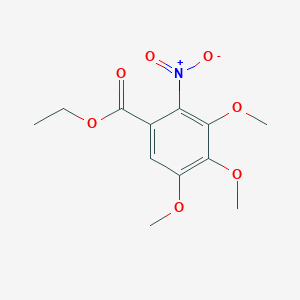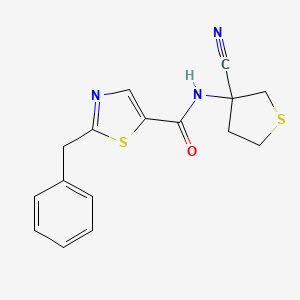![molecular formula C13H11BrN4O B2722489 1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326904-76-0](/img/structure/B2722489.png)
1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to a class of compounds known as pyrazolopyrimidinones . These compounds are characterized by a pyrazole ring fused with a pyrimidinone ring. The presence of a bromophenyl group and an ethyl group further distinguishes this particular compound .
Synthesis Analysis
The synthesis of similar pyrazolopyrimidinone compounds often involves the reaction of a suitable precursor with hydrazine . The exact method would depend on the specific substituents present in the compound .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as FTIR and NMR . These techniques can provide information about the functional groups present and the connectivity of the atoms .Chemical Reactions Analysis
Pyrazolopyrimidinones can participate in various chemical reactions, depending on the substituents present . For example, they can undergo reactions with nucleophiles or electrophiles at various positions on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as melting point, IR spectrum, and NMR spectrum have been reported .Aplicaciones Científicas De Investigación
Anticancer and Anti-5-Lipoxygenase Agents
Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives as Anticancer and Anti-5-Lipoxygenase Agents
A novel series of pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. Compounds demonstrated significant activities against HCT-116 and MCF-7 cancer cell lines, suggesting their potential as anticancer agents. The study discusses the structure-activity relationship (SAR), providing insights into the design of more potent derivatives (Rahmouni et al., 2016).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4-d]pyrimidin Derivatives
A series of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives were synthesized and screened for their antibacterial and antifungal activity. Results revealed significant antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Khobragade et al., 2010).
Anti-Inflammatory Properties
Synthesis and Study of the Anti-Inflammatory Properties of Some Pyrazolo[1,5-a]pyrimidine Derivatives
This research synthesized a series of pyrazolo[1,5-a]pyrimidin-7-ones to evaluate their anti-inflammatory properties. The study showed that modifications at specific positions of the compound could significantly affect anti-inflammatory activity, indicating the importance of structural features in biological activity (Bruni et al., 1993).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been found to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s suggested that similar compounds may interact with their targets through hydrogen bonding interactions .
Biochemical Pathways
Similar compounds have been found to affect the production of reactive oxygen species (ros) and lipid peroxides, leading to oxidative stress .
Result of Action
Similar compounds have been found to cause changes in behavior, body movement impairment, and even reduced number of survival organisms due to their interaction with ache .
Action Environment
It’s suggested that similar compounds may have their action influenced by factors such as the presence of other compounds, ph, temperature, and other environmental conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c1-2-17-8-15-12-11(13(17)19)7-16-18(12)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTWZOOEXUUVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2722411.png)
![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2722412.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)

amino}benzoic acid](/img/structure/B2722422.png)

![N-(1-cyanocyclohexyl)-2-({1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)propanamide](/img/structure/B2722424.png)
![6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline](/img/structure/B2722426.png)

